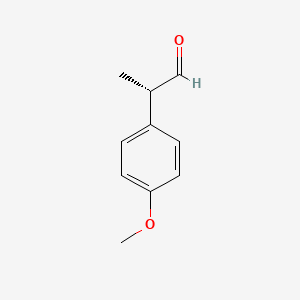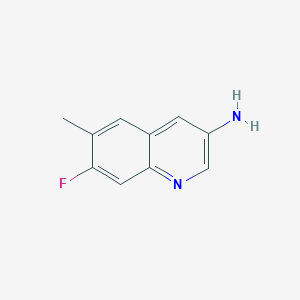
7-Fluoro-6-methylquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-6-methylquinolin-3-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-methylquinolin-3-amine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the nucleophilic substitution of a diaza group with a fluoride ion .
Industrial Production Methods: Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of organometallic compounds for functionalization . The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-6-methylquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups into the molecule.
Reduction: This reaction can modify the existing functional groups to alter the compound’s properties.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide in liquid ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution can produce a variety of fluorinated or non-fluorinated quinolines .
Scientific Research Applications
7-Fluoro-6-methylquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, catalysts, and materials for electronic devices.
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methylquinolin-3-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known to exhibit a broad spectrum of biological activities.
Comparison with Similar Compounds
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: 7-Fluoro-6-methylquinolin-3-amine is unique due to its specific substitution pattern, which can result in distinct biological activities and properties compared to other fluorinated quinolines . For example, while mefloquine is primarily used as an antimalarial drug, this compound may exhibit a broader range of antimicrobial and anticancer activities .
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
7-fluoro-6-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9FN2/c1-6-2-7-3-8(12)5-13-10(7)4-9(6)11/h2-5H,12H2,1H3 |
InChI Key |
FTZGQGIXTZRLCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


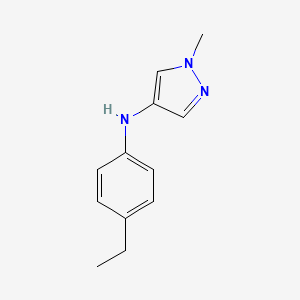

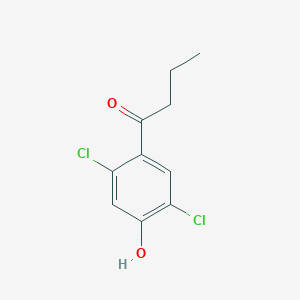

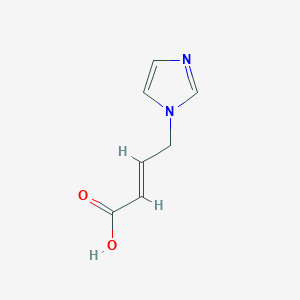
![Bicyclo[2.2.2]octane-2-thiol](/img/structure/B13263807.png)
![7,7-Difluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13263817.png)
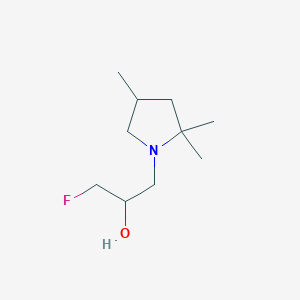
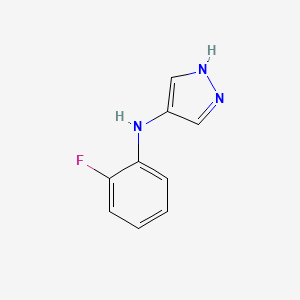
![2-Methyl-N-[(4-methylmorpholin-2-yl)methyl]cyclopentan-1-amine](/img/structure/B13263830.png)
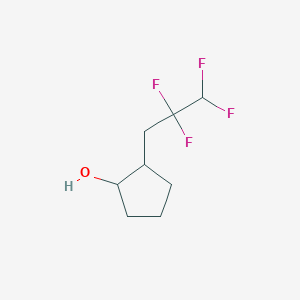
![(2-Methylpentan-3-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B13263861.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-fluoro-3-methoxypropanoic acid](/img/structure/B13263866.png)
